Regioselective Bromination at C5: Functionalization Orthogonality Not Available to the 5-Fluoro Isomer
2-Amino-4-fluoropyridin-3-ol undergoes exclusive electrophilic bromination at the C5 position when treated with Br₂ (1:1 molar ratio) at 350 °C, yielding 2-amino-5-bromo-4-fluoro-3-pyridinol in a single step (US Patent 4,022,897) [1]. By contrast, the regioisomeric 2-amino-5-fluoropyridin-3-ol (CAS 1003711-04-3) lacks an open C4/C5 site for analogous late-stage halogenation, limiting its utility as a diversifiable intermediate .
| Evidence Dimension | Availability of an unsubstituted electrophilic site for late-stage diversification |
|---|---|
| Target Compound Data | C5 position open; bromination proceeds in 1:1 ratio with Br₂ at 350 °C, yielding 2-amino-5-bromo-4-fluoro-3-pyridinol as the sole product |
| Comparator Or Baseline | 2-Amino-5-fluoropyridin-3-ol (CAS 1003711-04-3): C5 is occupied by fluorine; no analogous C5 bromination pathway exists |
| Quantified Difference | Qualitatively, the target compound possesses one exploitable unsubstituted ring carbon (C5) vs. zero in the 5-fluoro isomer, enabling a distinct vector for cross-coupling or further elaboration |
| Conditions | Gas-phase reaction in a heated glass tube at 350 °C with Br₂ vapor (US Patent 4,022,897) |
Why This Matters
A diversifiable C5 position enables orthogonal functionalization (Suzuki, Sonogashira, amination) that is inaccessible in the 5-fluoro isomer, giving medicinal chemists an additional synthetic handle for SAR exploration.
- [1] Reifschneider, W. US Patent 4,022,897 (1977). Pyridinol compound. Example: bromination of 2-amino-4-fluoro-3-pyridinol. View Source
